N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
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Overview
Description
N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is an organic compound with the molecular formula C8H20N2. It is a tertiary amine characterized by the presence of an aminomethyl group attached to a propyl chain, along with ethyl and methyl groups bonded to the nitrogen atom. This compound is a colorless liquid with a strong odor and is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine typically involves the alkylation of N-methyl-N-ethylamine with 1-chloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
N-methyl-N-ethylamine+1-chloropropane→this compound+NaCl
The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products. The reaction conditions are optimized to achieve high purity and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine undergoes various chemical reactions, including:
- **Oxidation
Properties
IUPAC Name |
2-N-ethyl-2-N-methylbutane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(6-8)9(3)5-2/h7H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEMRESATTWNAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649219 |
Source
|
Record name | N~2~-Ethyl-N~2~-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-31-3 |
Source
|
Record name | N~2~-Ethyl-N~2~-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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